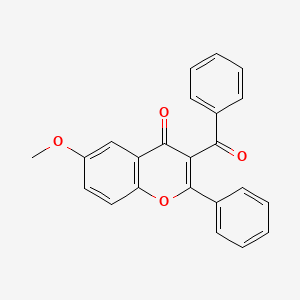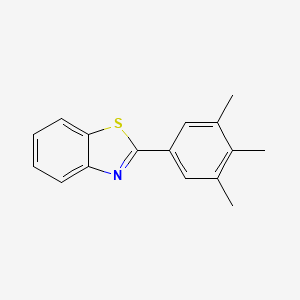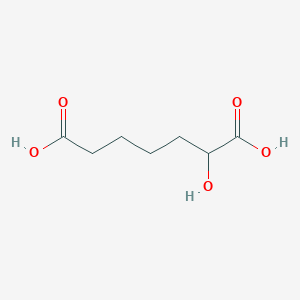
2-Hydroxyheptanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyheptanedioic acid, also known as heptanedioic acid, hydroxy-, is a monohydroxy fatty acid. It is characterized by the presence of a hydroxy group substituted at the second carbon position of heptanedioic acid. This compound belongs to the class of medium-chain hydroxy acids and derivatives, which typically have a side chain length of 6 to 12 carbon atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxyheptanedioic acid can be synthesized through various chemical reactions. One common method involves the oxidation of heptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically include an acidic or basic medium to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods are preferred due to their efficiency and environmentally friendly nature. For instance, certain strains of bacteria or fungi can be employed to convert heptanoic acid into its hydroxy derivative through enzymatic reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxyheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form heptanedioic acid.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of heptanedioic acid or 2-ketoheptanedioic acid.
Reduction: Formation of heptanedioic acid.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyheptanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Wirkmechanismus
The mechanism of action of 2-hydroxyheptanedioic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxy group allows it to participate in hydrogen bonding and other interactions, which can influence metabolic pathways and cellular processes. For instance, it may act as a substrate for enzymes involved in fatty acid metabolism, thereby affecting energy production and storage .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyheptanoic acid: Similar in structure but lacks the second carboxylic acid group.
2-Hydroxyhexanedioic acid: Has a shorter carbon chain.
2-Hydroxyoctanedioic acid: Has a longer carbon chain.
Uniqueness: 2-Hydroxyheptanedioic acid is unique due to its specific chain length and the presence of both hydroxy and carboxylic acid functional groups. This combination allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
142174-80-9 |
|---|---|
Molekularformel |
C7H12O5 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
2-hydroxyheptanedioic acid |
InChI |
InChI=1S/C7H12O5/c8-5(7(11)12)3-1-2-4-6(9)10/h5,8H,1-4H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
LYFNCKPMTCSLBV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde](/img/structure/B12544845.png)



![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)
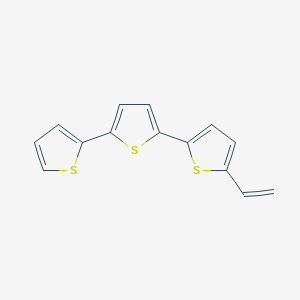
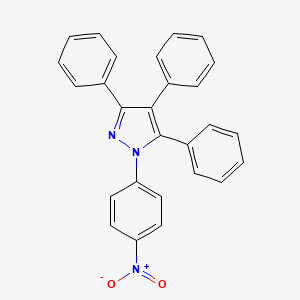
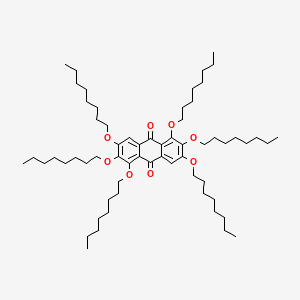
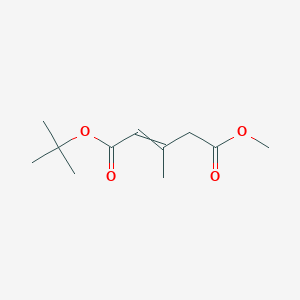
![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
